molecular formula C13H18N4O B11523328 6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11523328
M. Wt: 246.31 g/mol
InChI Key: VXYFHUVLLRTRPN-UHFFFAOYSA-N
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Description

6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both pyrano and pyrazole rings, contributes to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-component reaction. One common method includes the reaction of an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester in the presence of a catalyst. This reaction proceeds through a series of condensation and cyclization steps to form the desired pyranopyrazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyranopyrazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide stands out due to its unique substitution pattern, which can lead to distinct biological activities and chemical properties.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

6-amino-3-methyl-4-pentan-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C13H18N4O/c1-4-8(5-2)11-9(6-14)12(15)18-13-10(11)7(3)16-17-13/h8,11H,4-5,15H2,1-3H3,(H,16,17)

InChI Key

VXYFHUVLLRTRPN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1C(=C(OC2=NNC(=C12)C)N)C#N

Origin of Product

United States

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